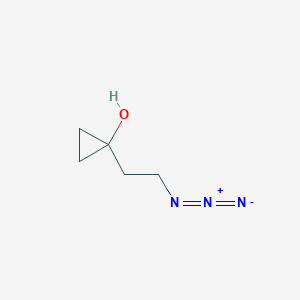
1-(2-Azidoethyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Azidoethyl)cyclopropan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a cyclopropanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)cyclopropan-1-ol typically involves the following steps:
Formation of Cyclopropanol: Cyclopropanol can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple.
Introduction of Azido Group: The azido group can be introduced by converting an alcohol to an azide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
化学反応の分析
Types of Reactions
1-(2-Azidoethyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopropanol can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate, which can be hydrolyzed to form an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Triphenylphosphine (PPh₃) and water for the Staudinger reaction.
Major Products Formed
Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.
Reduction: Formation of 1-(2-Aminoethyl)cyclopropan-1-ol.
Substitution: Formation of 1-(2-Aminoethyl)cyclopropan-1-ol through the Staudinger reaction.
科学的研究の応用
1-(2-Azidoethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of polymers and materials with unique properties due to the strained cyclopropane ring.
作用機序
The mechanism of action of 1-(2-Azidoethyl)cyclopropan-1-ol largely depends on the specific reactions it undergoes. For instance:
Reduction to Amine: The azido group is reduced to an amine, which can then participate in various biochemical pathways.
Bioorthogonal Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages, which are useful in bioconjugation and molecular labeling.
類似化合物との比較
1-(2-Azidoethyl)cyclopropan-1-ol can be compared with other azido compounds and cyclopropane derivatives:
Similar Compounds: 1-Azido-2-propanol, 2-Azidoethanol, Cyclopropylamine.
Uniqueness: The combination of the azido group and the cyclopropanol ring makes it unique, providing both reactivity and structural strain, which can be exploited in various chemical transformations and applications.
特性
IUPAC Name |
1-(2-azidoethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-3-5(9)1-2-5/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZAYBJPVFBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2660478.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)
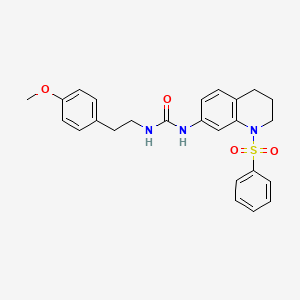
![N-({4-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2660483.png)
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2660484.png)
![N'-(2,4-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2660486.png)
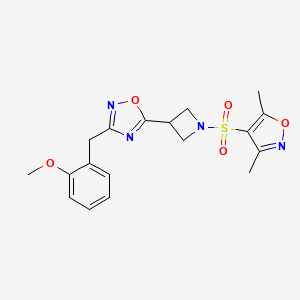
![N-(1-phenylethyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2660489.png)
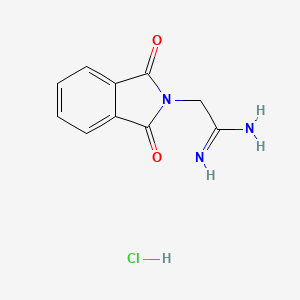
![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2660492.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2660493.png)
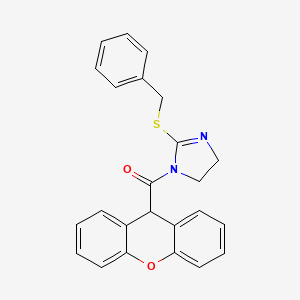
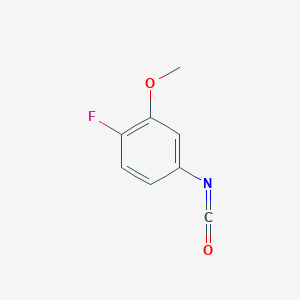
![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane](/img/structure/B2660498.png)
